1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one
Description
The compound 1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one is a pyrazole-based heterocyclic hybrid featuring a 4,5-dihydropyrazole core substituted with a 4-methoxyphenyl group at position 3, a phenyl group at position 5, and a propan-1-one side chain modified with a piperidin-1-yl moiety.
The synthesis of such compounds typically involves the condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid), followed by functionalization of the side chain .
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-3-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-29-21-12-10-19(11-13-21)22-18-23(20-8-4-2-5-9-20)27(25-22)24(28)14-17-26-15-6-3-7-16-26/h2,4-5,8-13,23H,3,6-7,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKSHVAGNISWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)CCN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one is a pyrazoline derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 414.54 g/mol. The synthesis typically involves the reaction of 4-methoxyaniline with phenyl isothiocyanate under reflux conditions, followed by cyclization to form the pyrazoline ring. The detailed synthetic route can be summarized as follows:
-
Starting Materials :
- 4-methoxyaniline
- Phenyl isothiocyanate
- 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
-
Procedure :
- Mix the starting materials in anhydrous ethanol.
- Reflux the mixture for several hours.
- Isolate the product through filtration and recrystallization.
The final product exhibits a melting point range of 179–181 °C, indicating good purity and crystallinity .
Antimicrobial Properties
Research indicates that pyrazoline derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
Antifungal Activity
The compound has also shown potential antifungal properties, with specific activity against common fungal pathogens. The antifungal efficacy was evaluated using standard protocols, yielding promising results that warrant further investigation into its mechanism of action .
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial properties, pyrazoline derivatives have been studied for their anti-inflammatory effects. Compounds similar to this one have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study: In Vitro Evaluation
In a controlled laboratory setting, the biological activity of the compound was assessed through various assays:
- Cell Viability Assays : Evaluated using MTT assays on human cell lines.
- Cytokine Release Assays : Measured levels of TNF-alpha and IL-6 in response to treatment with the compound.
Results indicated a dose-dependent reduction in cytokine levels, supporting its anti-inflammatory potential.
QSAR Studies
Quantitative Structure–Activity Relationship (QSAR) modeling has been applied to predict the biological activity of this compound based on its molecular structure. Parameters such as logP (partition coefficient), molecular weight, and polar surface area were correlated with observed biological activities .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this one have been evaluated for their ability to inhibit specific cancer cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This activity positions it as a candidate for treating conditions such as arthritis and other inflammatory diseases .
Neurological Applications
The piperidine component of the molecule suggests potential applications in neuropharmacology. Compounds containing similar structures have been explored for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as anxiety and depression .
Pharmacological Studies
Pharmacological evaluations have demonstrated that derivatives of this compound possess significant activity against various biological targets:
| Biological Target | Activity | Reference |
|---|---|---|
| Chemokine Receptor 1 (CCR-1) | Antagonist activity | |
| Dipeptidyl Peptidase IV (DPP-IV) | Inhibition for diabetes treatment | |
| Anticonvulsant Activity | Efficacy against seizures |
These findings highlight the compound's versatility and potential as a multi-target therapeutic agent.
Material Science Applications
Beyond medicinal chemistry, this compound may find applications in material science. Its unique structure allows for the exploration of its properties as a ligand in coordination chemistry or as a building block in the synthesis of novel materials with specific electronic or optical properties.
Case Studies
Several case studies have documented the effectiveness of similar pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against breast cancer cell lines, showing IC50 values in the low micromolar range .
- Anti-inflammatory Research : In vivo models demonstrated that compounds with similar structures significantly reduced inflammation markers in rodent models of arthritis .
- Neuropharmacological Evaluation : A study highlighted the anxiolytic effects of piperidine-containing compounds in animal models, suggesting potential for further development into therapeutic agents for anxiety disorders .
Chemical Reactions Analysis
Reduction of the Propan-1-one Moiety
The ketone group in the propan-1-one chain is susceptible to reduction reactions.
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Product : Secondary alcohol derivative (1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-ol ).
-
Mechanism : Nucleophilic hydride attack on the carbonyl carbon, followed by protonation.
-
Analogous Data : Reduction of α,β-unsaturated ketones to diols is well-documented in pyrazole chemistry .
Electrophilic Aromatic Substitution (EAS) on Aromatic Rings
The phenyl and methoxyphenyl groups can undergo EAS reactions.
Note : The methoxy group is a strong activating, ortho/para-directing group, while the pyrazole ring may deactivate adjacent positions .
Functionalization of the Piperidine Nitrogen
The piperidine tertiary amine can participate in:
-
Quaternary Ammonium Salt Formation : Reaction with alkyl halides (e.g., CH₃I) to form 1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(N-methylpiperidinium)propan-1-one iodide .
-
Acylation : Reaction with acetyl chloride to yield 1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(N-acetylpiperidin-1-yl)propan-1-one .
These modifications are common in bioactive piperidine derivatives .
Oxidation of the Pyrazole Ring
The 4,5-dihydro-1H-pyrazole (pyrazoline) ring can undergo dehydrogenation to form a fully aromatic pyrazole.
-
Reagents : Chloranil (tetrachloro-1,4-benzoquinone) or MnO₂.
-
Product : 1-(3-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one .
-
Mechanism : Removal of two hydrogen atoms via radical or ionic pathways .
Nucleophilic Addition to the Ketone
The ketone group may react with nucleophiles such as Grignard reagents:
-
Reagent : CH₃MgBr.
-
Product : 1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)-2-methylpropan-2-ol .
-
Stereochemistry : The bulky pyrazole and piperidine groups may influence the attack direction .
Degradation Pathways
Under acidic or basic conditions:
-
Hydrolysis of Piperidine : Unlikely due to the stability of tertiary amines, but prolonged heating with concentrated HCl may cleave the C–N bond.
-
Ketone Oxidation : Strong oxidizing agents (e.g., KMnO₄) could degrade the propan-1-one chain to carboxylic acid derivatives .
Cycloaddition Reactions
The pyrazole ring’s conjugated system may participate in [3+2] cycloadditions with dipolarophiles like nitrile oxides:
-
Reagent : Acetonitrile oxide.
-
Product : Spiro-pyrazoline-isoxazoline hybrid .
-
Mechanism : 1,3-dipolar cycloaddition at the pyrazole’s α,β-unsaturated region .
Photochemical Reactions
The methoxyphenyl group may undergo photo-Fries rearrangement under UV light:
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to other pyrazole derivatives and heterocyclic hybrids described in the literature. Key comparisons include:
Structural Analogues with Substituted Aromatic Groups
Key Observations :
- The 4-methoxyphenyl group in the target compound may enhance selectivity for enzymes like MAO A, as seen in related thiazole-pyrazole hybrids (e.g., compound 45c , IC₅₀: 0.1423 μM) .
- The piperidin-1-yl substituent distinguishes this compound from others with simpler side chains (e.g., hydrazinyloxy or isobutylphenyl groups). Piperidine derivatives are known to influence pharmacokinetics, including blood-brain barrier permeability, which is critical for CNS-targeted therapies .
Physicochemical and Structural Properties
- Dihedral Angles: Pyrazole-aromatic ring dihedral angles influence molecular conformation and bioactivity.
- Thermal Stability : Thiazole-pyrazole hybrids (e.g., 66a ) demonstrate stability up to 250°C in acetonitrile-water matrices, implying that the target compound’s methoxyphenyl and piperidine groups may confer similar robustness .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via chalcone condensation. A typical protocol involves reacting substituted chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid) to form the pyrazoline core. Optimization includes:
- Acid selection : Formic acid yields better cyclization efficiency for pyrazolines compared to acetic acid .
- Temperature : Reflux conditions (e.g., 80–100°C) are often employed to drive the reaction to completion.
- Monitoring : Reaction progress is tracked via TLC or HPLC, with purification by column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Essential for confirming molecular geometry. Software like SHELXL refines crystal structures, with parameters such as dihedral angles between aromatic rings (e.g., 4.64–10.53° in related pyrazolines) providing insights into conformation .
- NMR spectroscopy : 1H and 13C NMR identify proton environments and substituent effects (e.g., methoxy group at δ ~3.8 ppm).
- Mass spectrometry : Determines molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in observed biological activity versus predicted outcomes?
Methodological Answer: Discrepancies may arise from structural or electronic factors. Steps include:
- Crystallographic analysis : Compare dihedral angles (e.g., between pyrazole and aryl rings) to assess conformational impacts on bioactivity .
- Computational modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental data.
- Derivative synthesis : Test analogs with modified substituents (e.g., replacing methoxy with halogens) to isolate contributing factors .
Q. What strategies are effective in analyzing the impact of substituents on the compound’s pharmacological profile?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Synthesize derivatives with variations at the 4-methoxyphenyl or piperidine moieties.
- Biological assays : Conduct in vitro tests (e.g., antimicrobial IC50, apoptosis assays for anticancer activity) to quantify substituent effects.
- Crystallographic comparison : Overlay structures to identify steric or electronic changes affecting target binding .
Q. How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Molecular docking : Use kinase structures (e.g., PDB entries) to predict binding poses. Focus on interactions with the ATP-binding pocket.
- Isotopic labeling : Synthesize 13C/15N-labeled derivatives for Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) binding studies.
- Enzymatic assays : Measure inhibition of kinase activity (e.g., IC50 against EGFR or VEGFR) and correlate with crystallographic data .
Data Contradiction & Validation
Q. How to address inconsistencies in crystallographic data across related pyrazoline derivatives?
Methodological Answer:
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, van der Waals) to explain packing differences.
- Thermal ellipsoid plots : Assess positional disorder in crystal structures using software like Mercury.
- Cross-validation : Compare with spectroscopic data (e.g., NMR coupling constants) to confirm conformation .
Q. What experimental approaches validate the compound’s mechanism of action in anticancer studies?
Methodological Answer:
- Flow cytometry : Measure cell cycle arrest (e.g., G1/S phase) and apoptosis (Annexin V/PI staining).
- Western blotting : Quantify expression of proteins like caspase-3 or Bcl-2 to confirm apoptotic pathways.
- Comparative SAR : Test analogs lacking the piperidine group to determine its role in activity .
Structural & Electronic Analysis
Q. How do substituents on the pyrazoline ring influence electronic properties?
Methodological Answer:
Q. What methods determine the impact of crystal packing on physicochemical stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
